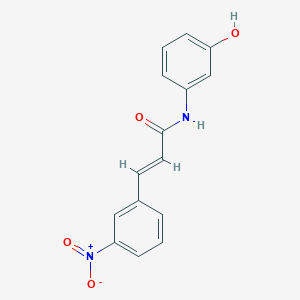

N-(3-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(3-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide and related compounds involves several chemical techniques, including condensation reactions and the use of catalysts to enhance reaction efficiency. Studies have demonstrated methods for synthesizing acrylamide derivatives with variations in nitrophenyl groups, indicating the versatility and potential for customization in synthesizing this class of compounds (Gholivand et al., 2009).

Molecular Structure Analysis

Molecular structure analysis, often involving techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy, provides insights into the geometric configuration, bonding, and electronic structure of this compound. These analyses have revealed detailed structural information, aiding in understanding the compound's chemical behavior and reactivity (Gupta et al., 2013).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including polymerization and conjugation reactions. Its reactivity with different chemical agents demonstrates its potential for forming polymers or copolymers with unique properties, useful in materials science and engineering applications (Epton et al., 1977).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and thermal stability, are crucial for its application in different domains. Studies have focused on understanding these properties to optimize the compound's use in various environments and conditions (García et al., 2006).

Chemical Properties Analysis

Investigations into the chemical properties of this compound, including reactivity, chemical stability, and interaction with other molecules, provide insights into its potential applications. For example, its interaction with metal ions has been explored, revealing its capacity to form complexes, which could be valuable in catalysis and environmental remediation (Rivas & Maureira, 2008).

Scientific Research Applications

Corrosion Inhibitors

Acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide, have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. Their effectiveness is attributed to their ability to form mixed-type inhibitors, significantly reducing the corrosion rate of copper through chemical adsorption and following the Langmuir isotherm model. Theoretical computations using density functional theory (DFT) and Monte Carlo simulations (MC) support these findings (Ahmed Abu-Rayyan et al., 2022).

Antiproliferative Activity

The synthesis and characterization of N-(4-nitrophenyl)acrylamide have been explored, with a focus on its antiproliferative activity against cancer cells. Experimental and theoretical analyses suggest that despite being recognized as toxic, this acrylamide derivative has low toxicity on cancer cells and might have applications in biomedical research (E. Tanış et al., 2019).

Environmental Applications

Acrylamide-based hydrogels have been developed for the removal of heavy metal ions from aqueous media, highlighting their potential in environmental remediation. These hydrogels exhibit strong absorption capabilities for various metal ions, and their conversion into metal nanoparticles within the hydrogel matrix enables the creation of hybrid hydrogels that serve as effective catalysts for the reduction of pollutants in water (R. Javed et al., 2018).

Enhanced Oil Recovery

Research into hydrophobically associating polyacrylamides has shown promising applications in enhanced oil recovery. Novel acrylamide-based copolymers have been synthesized, offering improved thickening properties, shear stability, salt tolerance, and temperature resistance. These attributes significantly enhance oil recovery rates, demonstrating the material's utility in the petroleum industry (S. Gou et al., 2015).

Biomedical Applications

Poly(N-isopropyl acrylamide) (PNIPAM) is a thermoresponsive polymer extensively studied for drug delivery applications. Controlled room-temperature RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization techniques have been developed for N-isopropylacrylamide, facilitating the production of PNIPAM with characteristics indicative of a controlled/"living" polymerization process. This advancement could lead to more effective drug delivery systems (Anthony J Convertine et al., 2004).

properties

IUPAC Name |

(E)-N-(3-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c18-14-6-2-4-12(10-14)16-15(19)8-7-11-3-1-5-13(9-11)17(20)21/h1-10,18H,(H,16,19)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJURUQANSUIPS-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(3-acetylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516520.png)

![ethyl [2,2,2-trifluoro-1-[(5-methyl-3-isoxazolyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5516537.png)

![8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide](/img/structure/B5516552.png)

![(1S*,5R*)-3-(2-quinoxalinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5516568.png)

![N-(tert-butyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5516573.png)

![N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5516574.png)

![2-{[(2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5516582.png)

![2-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5516593.png)

![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516596.png)

![N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5516598.png)

![(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5516604.png)